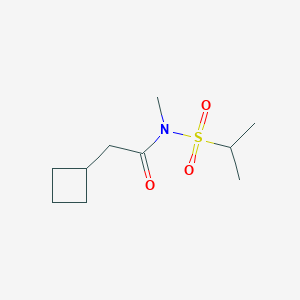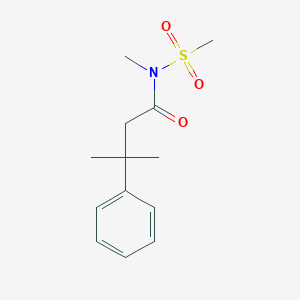
3-(2-Chlorophenyl)-1-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenyl)-1-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methylurea is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound is also known as CD-437 and belongs to the class of retinoid X receptor (RXR) agonists.
Mechanism of Action
CD-437 exerts its effects by binding to and activating RXRs, which are nuclear receptors involved in the regulation of gene expression. Activation of RXRs leads to the formation of heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), and subsequent regulation of target genes.
Biochemical and Physiological Effects:
CD-437 has been shown to induce apoptosis in cancer cells through the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. The compound also inhibits bone resorption by suppressing the differentiation and activity of osteoclasts. In psoriasis, CD-437 regulates the differentiation of keratinocytes, which are the main cells involved in the pathogenesis of the disease.
Advantages and Limitations for Lab Experiments
One of the advantages of CD-437 in laboratory experiments is its high purity and stability, which allows for consistent and reproducible results. However, the compound is relatively expensive compared to other drugs and may not be suitable for large-scale experiments. Additionally, CD-437 has a low solubility in aqueous solutions, which may limit its use in certain assays.
Future Directions
There are several potential future directions for research on CD-437. One area of interest is the development of CD-437 analogs with improved pharmacokinetic properties and efficacy. Another direction is the investigation of CD-437 in combination with other drugs for the treatment of cancer and other diseases. Finally, the role of CD-437 in the regulation of other physiological processes, such as metabolism and immune function, warrants further exploration.
Synthesis Methods
The synthesis of CD-437 involves a multi-step process, which starts with the reaction between 2-chlorophenyl isocyanate and 3,5-dimethyl-4-amino-1,2-oxazole. The resulting intermediate is then reacted with N-methyl-N-(trimethylsilyl)acetamide to form the final product. The process has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
CD-437 has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, osteoporosis, and psoriasis. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit bone resorption, and regulate cell differentiation in psoriasis.
properties
IUPAC Name |
3-(2-chlorophenyl)-1-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-8-12(9(2)19-16-8)17(3)13(18)15-11-7-5-4-6-10(11)14/h4-7H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBSIGQQEDKJIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)N(C)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-5-(9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl)pyrrole-3-carbonitrile](/img/structure/B7583765.png)


![3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile](/img/structure/B7583789.png)


![2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583807.png)

![4-[[(2-methyl-3-phenylimidazol-4-yl)methylamino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7583834.png)
![N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7583835.png)

![4-(1,2-Dimethylimidazol-4-yl)sulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583841.png)